molecular formula C110H192N40O24S4 B13832500 (2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide

(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide

Cat. No.: B13832500
M. Wt: 2587.2 g/mol
InChI Key: COXZPDHTJACGLG-IEVXVHRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex macrocyclic peptide characterized by an intricate arrangement of functional groups. Its structure includes:

  • Multiple amino acid residues: Notably, (2S,3S)-2-amino-3-methylpentanoyl and (2S)-6-aminohexanoyl moieties.
  • Thioether linkages: The "tetrathia" descriptor indicates four sulfur atoms forming cyclic bridges, likely stabilizing the macrocyclic core .
  • Hydrophobic domains: Propan-2-yl and (2S)-butan-2-yl substituents, suggesting partial lipid solubility .

Properties

Molecular Formula

C110H192N40O24S4

Molecular Weight

2587.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide

InChI

InChI=1S/C110H192N40O24S4/c1-11-58(7)83(118)103(169)136-66(30-17-22-38-113)94(160)142-77-53-177-178-54-78-100(166)135-68(33-25-41-126-109(120)121)92(158)132-67(31-18-23-39-114)95(161)147-85(59(8)12-2)106(172)144-75(89(155)128-50-82(153)131-64(28-15-20-36-111)90(156)138-71(88(119)154)46-80(116)151)51-175-176-52-76(143-96(162)74(47-81(117)152)140-101(77)167)99(165)134-65(29-16-21-37-112)91(157)133-69(34-26-42-127-110(122)123)93(159)139-72(44-62-48-124-55-129-62)97(163)146-84(57(5)6)104(170)149-87(61(10)14-4)105(171)137-70(32-19-24-40-115)108(174)150-43-27-35-79(150)102(168)141-73(45-63-49-125-56-130-63)98(164)148-86(60(9)13-3)107(173)145-78/h48-49,55-61,64-79,83-87H,11-47,50-54,111-115,118H2,1-10H3,(H2,116,151)(H2,117,152)(H2,119,154)(H,124,129)(H,125,130)(H,128,155)(H,131,153)(H,132,158)(H,133,157)(H,134,165)(H,135,166)(H,136,169)(H,137,171)(H,138,156)(H,139,159)(H,140,167)(H,141,168)(H,142,160)(H,143,162)(H,144,172)(H,145,173)(H,146,163)(H,147,161)(H,148,164)(H,149,170)(H4,120,121,126)(H4,122,123,127)/t58-,59-,60-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-,84-,85-,86-,87-/m0/s1

InChI Key

COXZPDHTJACGLG-IEVXVHRQSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCCNC(=N)N)[C@@H](C)CC)CC4=CNC=N4)CCCCN)[C@@H](C)CC)C(C)C)CC5=CNC=N5)CCCNC(=N)N)CCCCN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)N)C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)C(C)CC)CC4=CNC=N4)CCCCN)C(C)CC)C(C)C)CC5=CNC=N5)CCCNC(=N)N)CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Peptide 401 can be synthesized using solid-phase peptide synthesis (SPPS), a method pioneered by Robert Bruce Merrifield. This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes repeated cycles of deprotection, coupling, and washing to ensure the correct sequence of amino acids .

Industrial Production Methods

Industrial production of peptides like Peptide 401 often employs automated SPPS systems. These systems allow for the efficient and scalable synthesis of peptides by automating the repetitive steps involved in SPPS. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptides .

Chemical Reactions Analysis

Types of Reactions

Peptide 401 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of Peptide 401, as well as various analogs with substituted amino acid residues .

Scientific Research Applications

Peptide 401 has a wide range of scientific research applications:

Mechanism of Action

Peptide 401 exerts its effects primarily by binding to specific receptors on the surface of mast cells, leading to their degranulation. This process involves the release of histamine and other inflammatory mediators, which contribute to its anti-inflammatory properties. The peptide also inhibits prostaglandin synthesis, further reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis with structurally or functionally related compounds is presented below:

Table 1: Structural and Functional Comparison

Compound Name/Class Molecular Formula Molecular Weight Key Functional Groups Bioactivity/Applications References
Target Compound Not explicitly provided ~3,500–4,000* Amino acids, carbamimidamidopropyl, tetrathia bridges, imidazolylmethyl Hypothesized: Antibiotic, enzyme inhibition (inferred from structural analogs)
(S)-6-azido-N-((S)-4-methyl-1-... (OP-830) C44H67N9O8S 930.12 Azido, morpholin-4-yl, oxiran-2-yl Synthetic intermediate for protease inhibitors
2-Phenylpropionic Acid Derivatives (6h, 6l) C19H21NO3 (example) ~311.38 Phenyl, propionic acid, dual COX-1/antibacterial pharmacophores Dual COX-1 inhibition, antibacterial activity; low cytotoxicity
Solophenol A C30H34O7 514.59 Prenylated flavonoid, hydroxyl groups Anti-acetylcholinesterase activity
Marine Actinomycete Peptides Variable 600–4,000 Macrocyclic cores, non-ribosomal amino acids, thioether bridges Antibiotic, antitumor (e.g., salternamides)

*Estimated based on structural complexity.

Key Findings:

Structural Complexity vs. Bioactivity: The target compound’s macrocyclic architecture and thioether linkages resemble marine actinomycete peptides (e.g., salternamides), which exhibit potent antibiotic properties . In contrast, smaller molecules like 2-phenylpropionic acid derivatives prioritize specific enzyme interactions (e.g., COX-1) over broad-spectrum activity . Unlike solophenol A, a flavonoid with anti-acetylcholinesterase activity, the target compound lacks aromatic phenolic groups, suggesting divergent biological targets .

Synthetic Accessibility: The target compound’s synthesis likely requires non-ribosomal peptide synthetase (NRPS) pathways or advanced solid-phase peptide synthesis (SPPS), similar to marine-derived macrocycles . This contrasts with simpler derivatives like OP-830, which are synthesized via modular epoxide and azide chemistry .

Solubility and Pharmacokinetics :

  • The hydrophobic (2S)-butan-2-yl groups may limit aqueous solubility, necessitating formulations using solvents like n-hexane for extraction . Conversely, charged carbamimidamidopropyl groups could enhance binding to cellular targets, analogous to cationic antimicrobial peptides .

Safety Profile: While the target compound’s safety data are unavailable, structurally related marine peptides often exhibit cytotoxicity at higher doses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.